molecular formula C7H4BrFN2 B1273636 6-Amino-3-bromo-2-fluorobenzonitrile CAS No. 845866-92-4

6-Amino-3-bromo-2-fluorobenzonitrile

Cat. No. B1273636
M. Wt: 215.02 g/mol
InChI Key: GGJQZVKWAKHTLK-UHFFFAOYSA-N
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Patent
US08637549B2

Procedure details

6-bromo-2-chloro-5-fluoro-quinazoline is prepared analogously to WO 2007/117607 or to the above-mentioned synthesis of 6-bromo-2-chloro-8-methoxy-quinazoline starting from 2-amino-5-bromo-6-fluoro-benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10](OC)[CH:11]=1)[N:8]=[C:7]([Cl:14])[N:6]=[CH:5]2.NC1C=CC(Br)=C([F:25])C=1C#N>>[Br:1][C:2]1[C:3]([F:25])=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([Cl:14])[N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=NC(=NC2=C(C1)OC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C#N)C(=C(C=C1)Br)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C2C=NC(=NC2=CC1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.